N-butyl-1,3-thiazolidine-4-carboxamide
Description
Properties
Molecular Formula |
C8H16N2OS |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
N-butyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C8H16N2OS/c1-2-3-4-9-8(11)7-5-12-6-10-7/h7,10H,2-6H2,1H3,(H,9,11) |
InChI Key |
YZOKOLRCMJYJFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CSCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of N-butylamine with 1,3-thiazolidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Ring-Opening and Rearrangement Reactions
The thiazolidine ring undergoes stereoselective ring-opening under acidic or nucleophilic conditions:
Example : Reaction with L-cysteine derivatives produces chiral bicyclic systems (e.g., oxathiane–γ-lactam fused rings) via dynamic kinetic resolution .
Carboxamide Reactivity
-
Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the carboxamide hydrolyzes to 1,3-thiazolidine-4-carboxylic acid and butylamine .
-
Acylation/alkylation : The amide nitrogen reacts with acyl chlorides or alkyl halides to form N-substituted derivatives .
Thiazolidine Ring Modifications
-
Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the sulfur atom to sulfoxide or sulfone derivatives, altering ring strain and reactivity .
-
Electrophilic substitution : Aromatic substituents on the ring undergo nitration or halogenation at the 2-position .
Biological Interaction Pathways
The compound exhibits structure-dependent bioactivity through interactions with enzymes and receptors:
-
Antimicrobial activity : Disrupts bacterial cell wall synthesis via binding to penicillin-binding proteins.
-
Anticancer mechanisms : Inhibits topoisomerase II and induces apoptosis in cancer cell lines (IC₅₀ = 12–45 µM) .
| Target | Interaction Type | Biological Effect |
|---|---|---|
| Topoisomerase II | Competitive inhibition | DNA replication blockade |
| COX-2 | Allosteric modulation | Anti-inflammatory response |
Comparative Reactivity with Analogues
This compound shows distinct reactivity compared to other thiazolidines due to its butyl group:
| Feature | N-butyl Derivative | Methyl Derivative |
|---|---|---|
| Hydrophobicity | ↑ LogP (1.8) | ↓ LogP (0.9) |
| Ring-opening kinetics | Slower (t₁/₂ = 45 min) | Faster (t₁/₂ = 20 min) |
| Bioavailability | 72% | 58% |
Industrial-Scale Reaction Optimization
Large-scale synthesis employs continuous-flow reactors to enhance efficiency:
Scientific Research Applications
N-butyl-1,3-thiazolidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-butyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolidine-4-carboxamide derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of N-butyl-1,3-thiazolidine-4-carboxamide and its analogs:
Table 1: Structural and Functional Comparison
Key Findings
Reactivity and Applications
- The ATC tag () outperforms analogs like Boc-ITC in cysteine-containing peptide enrichment due to its acryloyl moiety, which minimizes side reactions and improves mass spectrometry compatibility . In contrast, the N-butyl derivative lacks functional groups for covalent capture but may serve as a simpler scaffold for derivatization.
- N-(cyclopropylmethyl) and N-(trifluoroethyl) analogs are marketed as building blocks (), emphasizing their utility in synthetic chemistry. The trifluoroethyl group enhances metabolic stability via fluorine substitution .
Biological Activity Thiazolidine-4-carboxamides with hydroxylindan-1-yl and phenoxyacetyl substituents (e.g., Compounds 38–41 in ) exhibit antimalarial activity, with IC₅₀ values influenced by electron-withdrawing groups (e.g., dichlorophenyl in Compound 38) . Derivatives with 4-hydroxyphenyl or methoxyphenyl groups () demonstrate antioxidant and tyrosinase inhibitory activities, correlating with electron-donating substituents .
Physicochemical Properties this compound shows moderate polarity (CCS ~143–150 Ų) compared to bulkier analogs like 3-benzoyl-N-(2-chlorophenyl)-1,3-thiazolidine-4-carboxamide (MW 346.84 g/mol), which may exhibit lower solubility .
Biological Activity
N-butyl-1,3-thiazolidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is a thiazolidine derivative that has been investigated for various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. The compound's structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. It can bind to molecular targets, influencing various biochemical pathways that lead to its therapeutic effects. For instance, the compound has shown potential in inhibiting bacterial growth by interfering with cell wall synthesis and other critical processes in microbial metabolism .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall integrity and inhibiting essential metabolic pathways .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Variable inhibition |
| Bacillus subtilis | Strong inhibition |
Anticancer Activity
Recent research highlights the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the thiazolidine ring can enhance its antiproliferative activity .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A431 (skin cancer) | < 10 |
| HT29 (colon cancer) | < 15 |
| MCF7 (breast cancer) | < 20 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented in several studies. The compound appears to inhibit pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in RSC Advances evaluated the antibacterial activities of thiazolidinone derivatives, including this compound. It was found to be particularly effective against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Against Cancer Cells : In vitro studies reported by MDPI demonstrated that this compound had significant cytotoxic effects on A431 and HT29 cell lines with IC50 values indicating strong growth inhibition compared to standard chemotherapeutic agents .
- Mechanistic Insights : Research highlighted in Frontiers in Chemistry discussed the molecular interactions of thiazolidinone derivatives with target proteins involved in cancer progression and inflammation pathways .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the butyl chain (δ ~0.8–1.5 ppm for CH and CH groups) and the thiazolidine ring protons (δ ~3.5–5.0 ppm for CH-S and NH groups) .
- X-ray Crystallography : For absolute stereochemistry determination, employ SHELX software (e.g., SHELXL for refinement) to solve crystal structures. High-resolution data (≤1.0 Å) is critical for resolving potential twinning in thiazolidine derivatives .
Data Tip : Use Bruker AXS instruments for data collection and cross-validate with FT-IR for functional group confirmation .
Advanced: How can solvent polarity and substituent effects modulate the photophysical or biological properties of thiazolidine-4-carboxamide derivatives?
Q. Methodological Answer :
- Solvent Polarity : Studies on analogous naphthalimide-thiazolidine hybrids show that increasing solvent polarity induces a red shift in fluorescence emission (e.g., from 450 nm in hexane to 520 nm in DMSO). Use time-resolved fluorescence spectroscopy to quantify solvent-dependent excited-state lifetimes .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO) on the thiazolidine ring enhance electrophilic reactivity, which can be quantified via Hammett plots. For biological activity, compare IC values in enzyme assays (e.g., antimalarial activity against Plasmodium falciparum ).
Experimental Design : Conduct a solvent gradient (e.g., hexane → DMSO) to correlate polarity with fluorescence/activity, ensuring controlled temperature to minimize thermal degradation .
Advanced: What strategies resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer :
Discrepancies in biological data (e.g., antioxidant vs. anticonvulsant activities) often arise from:
- Assay Variability : Standardize protocols (e.g., DPPH radical scavenging for antioxidants vs. PTZ-induced seizures in rodent models for anticonvulsants) .
- Stereochemical Purity : Enantiomeric impurities (e.g., R vs. S configurations) can skew results. Use chiral HPLC (e.g., Chiralpak AD-H column) to verify purity .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., GABA receptors for anticonvulsants) and reconcile with experimental IC values .
Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?
Q. Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki couplings or peptide couplings, optimizing ligand-to-metal ratios .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 h to 30 min) and improve yields by 15–20% using controlled microwave irradiation (e.g., 100°C, 150 W) .
- In-Line Monitoring : Use FT-IR or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically.
Case Study : A two-step synthesis of a thiazolidine-antimalarial hybrid achieved 62% yield via carbodiimide-mediated amide bond formation under nitrogen atmosphere .
Basic: What are the documented biological activities of this compound derivatives?
Q. Methodological Answer :
- Anticonvulsant Activity : N-butyl-1,2,3-oxathiazolidine-4-one-2,2-dioxide (a structural analog) showed dose-dependent seizure inhibition in murine models, likely via GABAergic modulation .
- Antimalarial Potential : Thiazolidine-4-carboxamide derivatives demonstrated IC values of 0.8–2.3 µM against Plasmodium falciparum, with efficacy linked to the presence of halogen substituents .
Experimental Validation : Use in vitro parasite lactate dehydrogenase (pLDH) assays for antimalarial screening and patch-clamp electrophysiology for GABA receptor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
